molecular formula C17H22N4O4S B2958403 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1286696-23-8

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2958403
CAS RN: 1286696-23-8
M. Wt: 378.45
InChI Key: UNMXGJGUEZXGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Advances in Sulfonamide Hybrids

Recent research has focused on the development of sulfonamide hybrids, combining sulfonamides with various organic compounds, including quinoline, to design novel agents with significant biological activities. These hybrids are being investigated for their potential in treating a range of conditions, from microbial infections to chronic diseases such as diabetes and cancer (Ghomashi, Ghomashi, Aghaei, & Massah, 2022). The integration of a quinoline moiety, similar to the structure of interest, into sulfonamide hybrids is a strategic approach to leverage the pharmacological benefits of both components.

Enzyme Inhibition and Biological Activity

The design of sulfonamide derivatives, including those with pyrazoline and quinoline structures, has shown promising results in enzyme inhibition, particularly against carbonic anhydrases and acetylcholinesterase, with low cytotoxicity. This enzymatic inhibition is crucial for developing therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders (Ozmen Ozgun et al., 2019). The research underlines the potential of sulfonamide hybrids in creating effective and selective inhibitors with minimal side effects.

Antimicrobial and Antitumor Potentials

The exploration of sulfonamide derivatives for antimicrobial and antitumor activities has revealed several compounds with high efficacy. This includes novel chloroquinoline sulfonamides with significant antimicrobial properties, highlighting the potential of such derivatives in combating resistant microbial strains (Baluja & Chanda, 2017). Additionally, the synthesis of polymethoxylated-pyrazoline benzene sulfonamides investigated for their cytotoxic activities on tumor cell lines demonstrates the therapeutic potential of sulfonamide derivatives in oncology (Kucukoglu et al., 2016).

properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-11-17(12(2)19-18-11)26(23,24)20-14-7-6-13-5-4-8-21(15(13)9-14)16(22)10-25-3/h6-7,9,20H,4-5,8,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMXGJGUEZXGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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